An In-depth Technical Guide to 2-Chloro-5-methoxybenzonitrile
An In-depth Technical Guide to 2-Chloro-5-methoxybenzonitrile
Abstract: This technical guide provides a comprehensive overview of 2-Chloro-5-methoxybenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into its chemical and physical properties, established synthesis protocols, characteristic reactivity, and significant applications, with a particular focus on its role in drug discovery. Detailed experimental procedures, safety protocols, and analytical methodologies are presented to support researchers, scientists, and drug development professionals in their work with this compound.
Introduction
2-Chloro-5-methoxybenzonitrile, also known as 4-chloro-3-cyanoanisole, is an organic compound featuring a benzene ring substituted with chloro, methoxy, and cyano functional groups.[1] Its strategic placement of these groups makes it a valuable building block in organic synthesis, particularly for constructing more complex molecular architectures found in biologically active compounds. The presence of the chloro and methoxy groups, for instance, can significantly influence a molecule's interaction with biological targets and its metabolic stability.[2][3] This guide aims to provide a detailed technical resource for professionals working with this versatile chemical.
Molecular Formula: C₈H₆ClNO
Molecular Weight: 167.59 g/mol
Caption: Chemical structure of 2-Chloro-5-methoxybenzonitrile.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development.
| Property | Value | Reference |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 48 - 52 °C | [6] |
| Boiling Point | 276 - 278 °C | [6] |
| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol and dichloromethane. | [6] |
| Flash Point | 119.1 °C | [6] |
| Storage | Store at 2°C - 8°C in a dry, well-ventilated area. | [6] |
Synthesis Protocols
Several synthetic routes to 2-Chloro-5-methoxybenzonitrile have been reported. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements.
From 2-Chloro-5-hydroxybenzonitrile
One common laboratory-scale synthesis involves the methylation of 2-chloro-5-hydroxybenzonitrile.
Reaction Scheme:
Caption: Synthesis of 2-Chloro-5-methoxybenzonitrile from 2-chloro-5-hydroxybenzonitrile.
Detailed Protocol:
-
Reaction Setup: To a stirred solution of 2-chloro-5-hydroxybenzonitrile (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Addition of Methylating Agent: Add methyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
The causality behind these steps lies in the Williamson ether synthesis mechanism. Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic methyl iodide in an SN2 reaction to form the desired methoxy group. Acetone is a suitable polar aprotic solvent for this reaction.
From 4-Chloroanisole
An alternative route starts from the more readily available 4-chloroanisole.[5] This multi-step synthesis involves formylation followed by conversion of the aldehyde to a nitrile.
Workflow Diagram:
Caption: Multi-step synthesis of 2-Chloro-5-methoxybenzonitrile from 4-chloroanisole.
This pathway provides an alternative for large-scale production where the cost and availability of starting materials are critical considerations.
Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-Chloro-5-methoxybenzonitrile is primarily dictated by its three functional groups: the nitrile, the chloro substituent, and the aromatic ring.
Key Reactions
-
Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, which are common functionalities in drug molecules.[7]
-
Nucleophilic Aromatic Substitution: The chloro group can be displaced by various nucleophiles, allowing for the introduction of diverse functionalities. This is a powerful tool for library synthesis in drug discovery.
-
Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine, providing a key synthetic handle for further derivatization.
-
Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-para directing group, while the chloro and cyano groups are deactivating. This interplay of electronic effects directs incoming electrophiles to specific positions on the aromatic ring.
Role in Drug Discovery
2-Chloro-5-methoxybenzonitrile is a valuable scaffold in medicinal chemistry. The chloro and methoxy groups can modulate the pharmacokinetic properties of a drug candidate, such as its lipophilicity and metabolic stability.[2][3] The nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups that are crucial for binding to biological targets.
For example, related benzonitrile derivatives have been utilized in the development of agrochemicals and pharmaceuticals.[8] The trifluoromethyl analogue, 2-chloro-5-(trifluoromethyl)benzonitrile, is a key intermediate in the synthesis of various pesticides, where the trifluoromethyl group enhances bioavailability and metabolic stability.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of 2-Chloro-5-methoxybenzonitrile.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[9][10] The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The ¹³C NMR will show distinct peaks for each carbon atom in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-Cl stretch, and C-O stretch of the methoxy group.[11][12]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[13][14]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of 2-Chloro-5-methoxybenzonitrile and for monitoring reaction progress.[9][10] A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically used.
-
Gas Chromatography (GC): GC can also be employed for purity analysis, often coupled with a mass spectrometer (GC-MS) for definitive identification.[14]
Workflow for Analytical Characterization:
Caption: A typical workflow for the analytical characterization of 2-Chloro-5-methoxybenzonitrile.
Safety and Handling
2-Chloro-5-methoxybenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1][15]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[15]
-
Handling: Avoid breathing dust, vapor, mist, or gas. Do not get in eyes, on skin, or on clothing.[15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
First Aid Measures:
-
In case of skin contact: Wash with plenty of soap and water.[1]
-
In case of eye contact: Immediately flush eyes thoroughly with water for at least 15 minutes.[1]
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration.[15]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water.[1]
In all cases of exposure, seek immediate medical advice/attention.[1][15]
Conclusion
2-Chloro-5-methoxybenzonitrile is a chemical intermediate of significant value in the fields of pharmaceutical and agrochemical research and development. Its unique combination of functional groups provides a versatile platform for the synthesis of complex and biologically active molecules. This guide has provided a detailed overview of its properties, synthesis, reactivity, and applications, along with essential information on its analytical characterization and safe handling. A thorough understanding of these aspects is crucial for leveraging the full potential of this compound in scientific innovation.
References
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2a biotech. (n.d.). 2-CHLORO-5-METHOXYBENZONITRILE. Retrieved from [Link]
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ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]
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UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
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Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery. Retrieved from [Link]
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Drug Hunter. (2024, September 30). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
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Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653–6664. [Link]
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